molecular formula C30H44O8 B1219702 Pimelea factor P1

Pimelea factor P1

Cat. No.: B1219702
M. Wt: 532.7 g/mol
InChI Key: JAQJQYMDHBSCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pimelea factor P1 is a diterpenoid compound associated with the Pimelea genus (Thymelaeaceae family), a group of plants known for their bioactive secondary metabolites. Instead, the evidence highlights structurally and functionally related compounds, such as Pimelea factors P2, P3, S6, S7, simplexin, and other daphnane-type diterpenes. These compounds exhibit diverse biological activities, including cytotoxicity, antiviral effects, and livestock toxicity .

Properties

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

IUPAC Name

6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one

InChI

InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3

InChI Key

JAQJQYMDHBSCKO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Canonical SMILES

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Synonyms

simplexin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pimelea Factor P2 and P3
  • Source and Structure : Isolated from Wikstroemia chamaedaphne (syn. Pimelea), these compounds belong to the daphnane diterpene class. P2 and P3 share a 1-alkyldaphnane orthoester backbone but differ in side-chain modifications .
  • Bioactivity: Antiviral Activity: Both compounds activate latent HIV in J-Lat cells, with P3 showing 51.97% activation at 160 nM, outperforming the positive control prostratin . Cytotoxicity: P3 exhibits potent cytotoxicity (TC₅₀ = 3.24–7.30 µg/mL) in hepatocellular carcinoma cells, linked to its epoxy and hydroxyl groups .
Pimelea Factor S6 and S7
  • Source : Derived from the same plant as P2/P3, these compounds are structurally related but feature distinct oxygenation patterns .
  • Bioactivity :
    • HIV Latency Activation : S6 shows moderate activity, while S7 is less potent, highlighting the importance of specific functional groups (e.g., ester moieties) for efficacy .
Simplexin
  • Source : A toxic diterpene ester found in Pimelea simplex, P. trichostachya, and P. elongata .
  • Bioactivity: Toxicity: Causes St George disease in cattle via inhibition of protein synthesis and tumor-promoting activity, akin to phorbol esters .

Functional Comparison of Key Compounds

Compound Source Plant Core Structure Key Bioactivities Toxicity (TC₅₀/IC₅₀)
Pimelea Factor P3 Wikstroemia chamaedaphne Daphnane orthoester HIV activation (51.97% at 160 nM) 3.24 µg/mL (hepatocytes)
Simplexin Pimelea simplex Tigliane diterpene Tumor promotion, livestock poisoning Not quantified
Gnidimacrin Pimelea ligustrina Daphnane orthoester Antileukemic (P-388 cells) Moderate cytotoxicity

Key Structural-Activity Insights :

  • Orthoester Rings : Critical for HIV activation (P2/P3) but absent in simplexin, which instead exhibits stronger ecological toxicity .
  • Side-Chain Modifications : Longer acyl groups in P3 enhance membrane interaction, improving antiviral entry .

Ecological and Pharmacological Implications

  • Antiviral Potential: Pimelea factors P2/P3 are promising leads for HIV cure research due to their latency-reversing potency .
  • Agricultural Hazard : Simplexin and related diterpenes pose significant risks to livestock, requiring targeted management strategies like rotational grazing and herbicide use .

Q & A

Basic: What methodologies are recommended for isolating secondary metabolites such as Pimelea factor P1 from Pimelea species, and how can extraction efficiency be optimized?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification via HPLC or column chromatography. Optimization requires adjusting parameters such as solvent polarity, temperature, and extraction duration. Comparative studies across Pimelea taxa reveal significant yield variations due to genetic differences in secondary metabolite biosynthesis. For example, combining morphological identification with molecular barcoding ensures accurate species selection, which directly impacts yield .

Advanced: What phylogenetic approaches are most effective in resolving taxonomic uncertainties within the genus Pimelea that may impact the study of its secondary metabolites?

Combining multi-locus molecular markers (e.g., nuclear ITS and chloroplast matK) with morphological data improves phylogenetic resolution. Bayesian inference and maximum-likelihood analyses, using partitioned models to account for evolutionary rate heterogeneity, are critical. Increased taxon sampling and data concatenation strategies reduce polytomies, particularly in closely related species, which is essential for correlating phylogenetic clades with metabolite profiles .

Basic: How should researchers design in vitro experiments to assess the bioactivity of plant-derived compounds like this compound while ensuring reproducibility?

Standardized protocols include using authenticated cell lines (e.g., HepG2 for liver toxicity studies), validating compound purity via NMR and mass spectrometry, and implementing dose-response assays with triplicate technical replicates. Reporting should follow STARD guidelines for experimental transparency, including detailed descriptions of negative controls and solvent effects .

Advanced: What strategies can address gene tree discordance in chloroplast genomes when reconstructing the evolutionary history of Pimelea species?

Analyzing protein-coding and non-coding regions separately helps identify conflicting phylogenetic signals. Concordance factors (CFs) quantify nodal support across gene trees, while coalescent-based species tree methods (e.g., ASTRAL) account for incomplete lineage sorting. Discordance may reflect hybridization events, requiring network analyses (e.g., SplitsTree) to model reticulate evolution .

Basic: What statistical methods are appropriate for analyzing the ecological correlates of secondary metabolite production in Pimelea populations?

Multivariate analyses (e.g., PCA, MANOVA) correlate environmental variables (soil pH, precipitation) with metabolite levels. Generalized linear mixed models (GLMMs) control for spatial autocorrelation, while subsampling protocols (e.g., stratified random sampling) minimize bias in field collections .

Advanced: How can multi-omics approaches be integrated to elucidate the biosynthetic pathways of specialized metabolites in non-model plants like Pimelea?

Transcriptomics identifies candidate genes (e.g., cytochrome P450s), while metabolomics (LC-MS/MS) profiles intermediate compounds. Phylogenetic footprinting across related species pinpoints conserved biosynthetic clusters. Functional validation via heterologous expression in Nicotiana benthamiana confirms enzymatic activity .

Basic: What are the key considerations for ensuring sample representativeness in phytochemical studies of Pimelea populations?

Stratified sampling across microhabitats, documentation of developmental stages (vegetative vs. flowering), and voucher specimen deposition in herbaria are mandatory. Subsampling should follow ISO guidelines to reduce particle size heterogeneity, with particle size distribution (PSD) analysis ensuring homogeneity .

Advanced: How can conflicting phylogenetic signals from different molecular markers be reconciled in Pimelea systematics?

Supermatrix approaches concatenate markers under partitioned models, while gene-tree-species-tree frameworks (e.g., BEAST) account for discordance. Bootstrap proportions >70% and Bayesian posterior probabilities >0.95 indicate robust clades. Incongruence may necessitate re-evaluating orthology or contamination in sequence data .

Basic: What frameworks should guide the formulation of research questions when investigating the ecological roles of this compound?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) defines study scope, while FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) evaluate feasibility. For example: "Does P1 production in Pimelea trichostachya (Population) vary under drought stress (Intervention) compared to well-watered conditions (Comparison) over six months (Time)?" .

Advanced: What experimental designs are optimal for quantifying the heritability of secondary metabolite traits in Pimelea under controlled environmental conditions?

Common garden experiments with clonal replicates eliminate environmental variance. LC-MS quantifies P1 variation, while narrow-sense heritability (ℎ²) is calculated using ANOVA-based partitioning of genetic variance. Genome-wide association studies (GWAS) identify SNPs linked to metabolite traits, validated via QTL mapping .

Notes on Methodology and Citations

  • Avoiding Bias : Stratified sampling and blinded data analysis mitigate observer bias in ecological studies .
  • Data Reproducibility : Detailed Materials and Methods sections, including reagent lot numbers and instrument calibration dates, are critical .
  • Ethical Compliance : Non-destructive sampling protocols and CITES permits are required for endangered Pimelea species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimelea factor P1
Reactant of Route 2
Pimelea factor P1

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